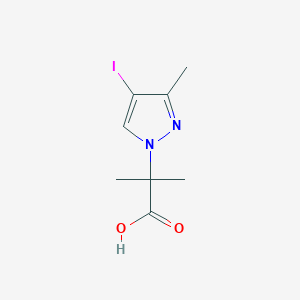
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate (DIMAP) is a novel compound with potential applications in the fields of synthetic organic chemistry and biochemistry. DIMAP is a heterocyclic compound containing an isoindole ring and an acetamido group. It has been demonstrated to possess a wide range of properties, including antioxidant, anti-inflammatory, and antitumor activities. The purpose of
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is not yet fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors on the surface of cells. This binding triggers a cascade of biochemical events, which ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is capable of scavenging reactive oxygen species, modulating inflammatory cytokines, and inhibiting the growth of cancer cells. In vivo studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is capable of reducing inflammation, reducing tumor growth, and increasing the efficacy of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate in laboratory experiments include its low cost, its availability from commercial suppliers, and its stability in a variety of solvents. However, there are some limitations to using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate in laboratory experiments. For example, the compound is not very soluble in water, and it is not suitable for use in high-throughput screening assays. Additionally, the compound is not very stable in the presence of light and heat.
Orientations Futures
As research into 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate continues, there are a number of potential future directions that could be explored. These include further investigation into the compound’s mechanism of action, the development of more efficient synthesis methods, the optimization of existing therapeutic applications, and the exploration of new therapeutic applications. Additionally, further research could be conducted into the compound’s potential use as a food preservative, as well as its potential use in the development of new pharmaceuticals.
Méthodes De Synthèse
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate can be achieved through a number of different methods. One such method involves the reaction of 2-acetamido-4-methylpentanoic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole in the presence of a base. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 2-acetamido-4-methylpentanoic acid in the presence of a catalyst, and the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with 2-acetamido-4-methylpentanoic acid in the presence of a reagent.
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has been studied for its potential applications in the fields of synthetic organic chemistry and biochemistry. In particular, it has been investigated for its antioxidant, anti-inflammatory, and antitumor activities. 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate has been studied for its potential use as a food preservative and as a component of various pharmaceuticals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate' involves the condensation of 2-acetamido-4-methylpentanoic acid with phthalic anhydride followed by reduction and esterification.", "Starting Materials": [ "2-acetamido-4-methylpentanoic acid", "phthalic anhydride", "sodium borohydride", "methanol", "sulfuric acid", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-acetamido-4-methylpentanoic acid with phthalic anhydride in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid", "Step 2: Reduction of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid with sodium borohydride in methanol to form 1,3-dihydro-1H-isoindole-2-carboxylic acid", "Step 3: Esterification of 1,3-dihydro-1H-isoindole-2-carboxylic acid with methyl 4-methylpentanoate in the presence of sulfuric acid to form 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate", "Step 4: Purification of the product by extraction with ethyl acetate and washing with sodium bicarbonate and magnesium sulfate" ] } | |
Numéro CAS |
97433-42-6 |
Nom du produit |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate |
Formule moléculaire |
C16H18N2O5 |
Poids moléculaire |
318.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



